molecular formula C14H10Cl2O3 B2838593 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid CAS No. 938124-26-6

2-[(2,3-Dichlorophenoxy)methyl]benzoic acid

Cat. No.: B2838593
CAS No.: 938124-26-6
M. Wt: 297.13
InChI Key: AZZAZTXUHBKYLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-[(2,3-Dichlorophenoxy)methyl]benzoic acid” is 1S/C14H10Cl2O3/c15-11-5-2-6-12(13(11)16)19-8-9-3-1-4-10(7-9)14(17)18/h1-7H,8H2,(H,17,18) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.14 .

Scientific Research Applications

Detection and Differentiation of Reactive Oxygen Species

Novel fluorescence probes, including compounds structurally related to 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid, have been developed to detect and selectively differentiate highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite from other reactive oxygen species. These probes, due to their selective reactivity and fluorescence properties, are instrumental in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).

Environmental Monitoring and Degradation

Research on phenoxyalkanoic acid herbicides, which share a similar structural motif with this compound, focuses on their occurrence, transformation, and degradation in environmental settings such as lakes and rivers. Studies have documented the presence of these compounds in water bodies, their environmental fate, and the processes leading to their degradation, highlighting the importance of monitoring and mitigating the impact of such chemicals on ecosystems (Buser & Müller, 1998).

Enantioselective Reactions and Kinetic Resolution

The enantioselective reactions of related compounds, facilitated by enzymes such as Candida rugosa lipase, have been explored for the kinetic resolution of racemic mixtures. This research area is vital for producing enantiomerically pure compounds, which are crucial in various fields, including pharmaceuticals and agrochemicals (Cipiciani et al., 1998).

Water Purification Technologies

Studies on the purification of water using photocatalytic processes with titanium dioxide have examined the degradation of organic pollutants, including benzoic acid derivatives. These investigations provide insights into the removal of contaminants from water, showcasing the potential of photocatalytic methods for environmental remediation (Matthews, 1990).

Synthesis and Application of Coordination Polymers

Research has also delved into the synthesis of coordination polymers using ligands derived from benzoic acid compounds, demonstrating the versatility of these structures in constructing novel materials with potential applications in catalysis, gas storage, and separation technologies (He et al., 2020).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation and serious eye damage . It is recommended to avoid dust formation, ingestion, and inhalation .

Mechanism of Action

Target of Action

It’s structurally similar to phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-d) and its analogues . These compounds act by mimicking the auxin growth hormone indoleacetic acid (IAA), which plays a crucial role in plant growth and development .

Mode of Action

Like other phenoxy herbicides, 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid likely interacts with its targets by mimicking the natural plant hormone IAA . This mimicry induces rapid, uncontrolled growth in susceptible plants, effectively causing them to "grow to death" .

Biochemical Pathways

These compounds disrupt normal plant growth by overstimulating the auxin signaling pathway, leading to uncontrolled cell division and growth .

Pharmacokinetics

Similar compounds like 2,4-d are known to be readily absorbed by plants and distributed throughout the plant tissues . The bioavailability of these compounds is influenced by their chemical properties, application method, and the characteristics of the specific plant species .

Result of Action

The result of the action of this compound is likely similar to that of other phenoxy herbicides. It causes rapid, uncontrolled growth in susceptible plants, leading to their eventual death . This effect is selective, primarily affecting broadleaf plants while leaving grasses and certain other plant species relatively unaffected .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, humidity, soil type, and the presence of other chemicals . For instance, certain soil types can adsorb the compound, reducing its availability to plants . Additionally, the compound’s stability and efficacy can be affected by environmental conditions such as sunlight and temperature .

Properties

IUPAC Name

2-[(2,3-dichlorophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-6-3-7-12(13(11)16)19-8-9-4-1-2-5-10(9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZAZTXUHBKYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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